molecular formula C9H8F2O B1297544 2',6'-Difluoropropiophenone CAS No. 85068-31-1

2',6'-Difluoropropiophenone

Cat. No.: B1297544
CAS No.: 85068-31-1
M. Wt: 170.16 g/mol
InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N
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Description

2’,6’-Difluoropropiophenone is an organic compound with the chemical formula C9H7F2O. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its applications in the synthesis of fluorine-containing organic compounds, which are valuable in various fields such as pharmaceuticals and materials science .

Preparation Methods

2’,6’-Difluoropropiophenone can be synthesized through the fluorination of phenylacetone. A common method involves reacting propiophenone with hydrogen fluoride or fluorine gas. This reaction typically requires controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the aromatic ring .

Chemical Reactions Analysis

2’,6’-Difluoropropiophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,6’-Difluoropropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-Difluoropropiophenone involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or materials science .

Comparison with Similar Compounds

2’,6’-Difluoropropiophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,6’-Difluoropropiophenone lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications .

Properties

IUPAC Name

1-(2,6-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFKUAKHXQLAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234135
Record name 2',6'-Difluoropropiophenone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-31-1
Record name 1-(2,6-Difluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Difluoropropiophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Difluoropropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-difluoropropiophenone
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